![molecular formula C12H18N2OS B5801132 4-[(1,2,5-trimethyl-1H-pyrrol-3-yl)carbonothioyl]morpholine](/img/structure/B5801132.png)
4-[(1,2,5-trimethyl-1H-pyrrol-3-yl)carbonothioyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1,2,5-trimethyl-1H-pyrrol-3-yl)carbonothioyl]morpholine is a chemical compound that has been of significant interest in scientific research. It is a morpholine derivative with a carbonothioyl group attached to the 1,2,5-trimethyl-1H-pyrrol-3-yl ring. This compound has been synthesized using various methods and has shown promising results in various scientific applications.
Mechanism of Action
The mechanism of action of 4-[(1,2,5-trimethyl-1H-pyrrol-3-yl)carbonothioyl]morpholine is not fully understood. However, studies have suggested that the compound may act by inhibiting the growth of microorganisms or cancer cells. It may also induce cell death through various mechanisms, including apoptosis and necrosis.
Biochemical and Physiological Effects:
Studies have shown that 4-[(1,2,5-trimethyl-1H-pyrrol-3-yl)carbonothioyl]morpholine has various biochemical and physiological effects. It has been shown to inhibit the growth of several bacterial and fungal strains. The compound has also exhibited significant cytotoxicity against various cancer cell lines. Studies have also suggested that the compound may have an anti-inflammatory effect.
Advantages and Limitations for Lab Experiments
The compound 4-[(1,2,5-trimethyl-1H-pyrrol-3-yl)carbonothioyl]morpholine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has shown promising results in various scientific applications. However, the compound has some limitations, including its limited solubility in water and its potential toxicity.
Future Directions
There are several future directions for the research on 4-[(1,2,5-trimethyl-1H-pyrrol-3-yl)carbonothioyl]morpholine. One potential direction is to further investigate the compound's mechanism of action and its potential as a therapeutic agent. Another direction is to explore the compound's potential in other scientific applications, such as in the development of new antimicrobial agents or in the treatment of inflammatory diseases.
Conclusion:
In conclusion, 4-[(1,2,5-trimethyl-1H-pyrrol-3-yl)carbonothioyl]morpholine is a chemical compound with significant potential in various scientific research areas. It has shown promising results in antimicrobial, antifungal, and antitumor studies, and it may have potential as a therapeutic agent. Further research is needed to fully understand the compound's mechanism of action and to explore its potential in other scientific applications.
Synthesis Methods
The synthesis of 4-[(1,2,5-trimethyl-1H-pyrrol-3-yl)carbonothioyl]morpholine has been reported using different methods. One of the most common methods involves the reaction of 1,2,5-trimethylpyrrole-3-carbonyl chloride with morpholine in the presence of a base and a carbonothioyl chloride. The reaction yields the desired product, which can be purified using various techniques such as column chromatography, recrystallization, and distillation.
Scientific Research Applications
The compound 4-[(1,2,5-trimethyl-1H-pyrrol-3-yl)carbonothioyl]morpholine has shown excellent potential in various scientific research areas. It has been studied for its antimicrobial, antifungal, and antitumor properties. The compound has also been evaluated for its potential as a photosensitizer in photodynamic therapy.
properties
IUPAC Name |
morpholin-4-yl-(1,2,5-trimethylpyrrol-3-yl)methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-9-8-11(10(2)13(9)3)12(16)14-4-6-15-7-5-14/h8H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUALEFUSOGVQNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C)C)C(=S)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
morpholin-4-yl(1,2,5-trimethyl-1H-pyrrol-3-yl)methanethione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3-chlorophenyl)ethyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5801049.png)
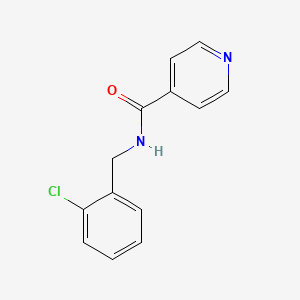
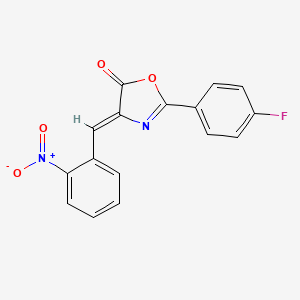
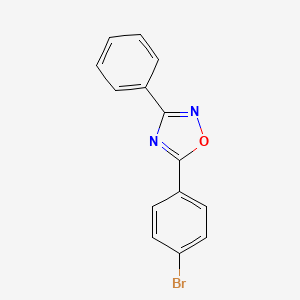
![2-(3H-imidazo[4,5-b]pyridin-2-ylthio)-N-(2-methoxyphenyl)acetamide](/img/structure/B5801079.png)
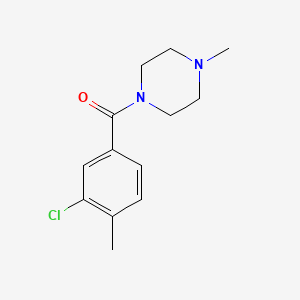
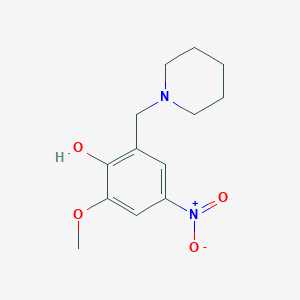
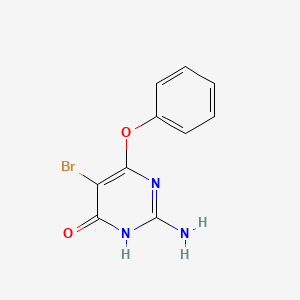
![5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5801112.png)
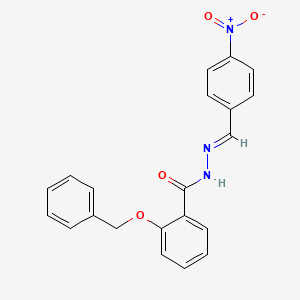
![N'-(tert-butyl)-N-cyclohexyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5801130.png)
![1-acetyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5801134.png)
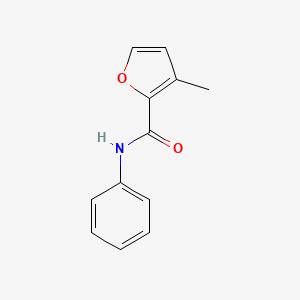
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5801152.png)